molecular formula C7HCl2F5 B8616897 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene

Cat. No. B8616897
M. Wt: 250.98 g/mol
InChI Key: VHDYIDCNUYHOSL-UHFFFAOYSA-N
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Patent
US04764202

Procedure details

470 g of 3,5-dichloro-2,4-difluorobenzotrifluoride in 1000 ml of ethanol are initially introduced, and 142 g of hydrazine hydrate are metered in, and the mixture is then heated under reflux for 3 hours. Thereafter, the solvent is distilled off under reduced pressure and the residue is stirred into 1 l of cold water. After 30 minutes, the mixture is filtered under suction and the solid product is dried in a through-circulation oven. 445 g of 2,6-dichloro-3-fluoro-4-trifluoromethyl-phenylhydrazine having a melting point of 50° to 51° C. are obtained.
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:14])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1F.O.[NH2:16][NH2:17]>C(O)C>[Cl:1][C:2]1[C:3]([F:14])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[NH:16][NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
470 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C1F)Cl)C(F)(F)F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred into 1 l of cold water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent is distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the mixture is filtered under suction
CUSTOM
Type
CUSTOM
Details
the solid product is dried in a through-circulation oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1F)C(F)(F)F)Cl)NN
Measurements
Type Value Analysis
AMOUNT: MASS 445 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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